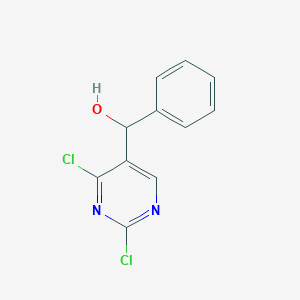

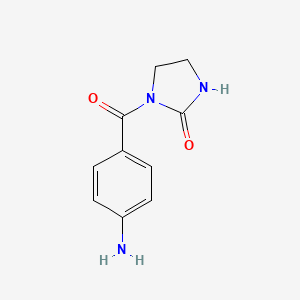

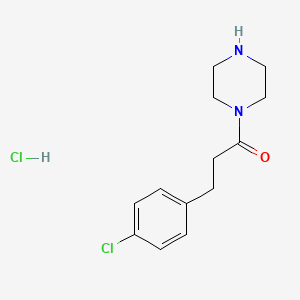

(2,4-Dichloropyrimidin-5-yl)(phenyl)methanol

Overview

Description

The compound (2,4-Dichloropyrimidin-5-yl)(phenyl)methanol is a chemical of interest due to its potential applications in various fields, including pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions with careful control of conditions to achieve high yields. For instance, a novel synthesis method for α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol, a compound related to the one of interest, has been developed. This method includes oxidation and subsequent reduction starting from trimethoprim, achieving an overall yield of 66% . Another synthesis process for (E)-2-[2-(6-chloropyrimidin-4-yloxy) phenyl]-3-methoxyacrylate, which shares the pyrimidinyl and phenyl groups with the compound of interest, was optimized to achieve a total yield of 83% . These studies suggest that careful optimization of reaction conditions is crucial for the efficient synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to (2,4-Dichloropyrimidin-5-yl)(phenyl)methanol has been confirmed using various analytical techniques. Techniques such as LC-MS, 1H NMR, 13C NMR, and IR have been employed to determine the structures of intermediates and final products, with results in agreement with density functional calculations . These methods are essential for verifying the molecular structure and ensuring the purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and require precise control. For example, the synthesis of (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones was achieved through a three-component condensation reaction under solvent-free conditions and without a catalyst, which is notable for its simplicity and rapid completion . This indicates that the compound of interest may also be synthesized through similarly efficient reactions, although specific reactions for its synthesis are not detailed in the provided papers.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of (2,4-Dichloropyrimidin-5-yl)(phenyl)methanol, they do highlight the importance of understanding these properties for related compounds. The physical properties such as solubility, melting point, and crystalline structure, as well as chemical properties like reactivity and stability, are crucial for the practical application and handling of these compounds. The synthesis and structural analysis methods described in the papers provide a foundation for predicting and testing the properties of the compound of interest.

Scientific Research Applications

Synthesis and Structural Analysis

- Research on structurally related compounds, such as substituted perimidines and pyrimidine derivatives, provides evidence of the compound's relevance in synthetic chemistry for creating new molecular architectures. These studies offer insights into the synthesis routes, including condensation reactions and subsequent modifications like reduction to corresponding alcohols, showcasing the compound's role in synthesizing complex structures (Anga et al., 2014).

Crystal Structure and Computational Studies

- Investigations into the crystal structure of related pyrimidine fungicides reveal the importance of such compounds in understanding molecular interactions and designing new fungicides. These studies emphasize the potential utility of "(2,4-Dichloropyrimidin-5-yl)(phenyl)methanol" in developing agrochemicals (Kang et al., 2015).

Material Science and Optical Properties

- The exploration of pyrimidine and phosphonate derivatives in material science for their electronic and optical properties highlights the broader applications of pyrimidine-based compounds. Such research underlines the potential of "(2,4-Dichloropyrimidin-5-yl)(phenyl)methanol" in materials science, especially in non-linear optical analysis and antimicrobial activity applications (Hussien et al., 2021).

Safety And Hazards

properties

IUPAC Name |

(2,4-dichloropyrimidin-5-yl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-10-8(6-14-11(13)15-10)9(16)7-4-2-1-3-5-7/h1-6,9,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBHDUCCKONWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN=C(N=C2Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267950 | |

| Record name | 2,4-Dichloro-α-phenyl-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dichloropyrimidin-5-yl)(phenyl)methanol | |

CAS RN |

130825-16-0 | |

| Record name | 2,4-Dichloro-α-phenyl-5-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130825-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-α-phenyl-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one](/img/structure/B3033915.png)

![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)

![(2E)-3-(3-methoxy-4-{2-[(4-methylbenzyl)sulfanyl]ethoxy}phenyl)prop-2-enoic acid](/img/structure/B3033927.png)

![5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B3033930.png)

![2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3033931.png)